molecular formula C30H40Cl4N2O4 B14013418 2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide] CAS No. 6738-41-6

2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]

Cat. No.: B14013418
CAS No.: 6738-41-6
M. Wt: 634.5 g/mol
InChI Key: PUUCLEGTVSFYGU-UHFFFAOYSA-N
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Description

2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide is a complex organic compound characterized by its multiple chloroethyl groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide typically involves multiple steps. The process begins with the preparation of the core phenyl structure, followed by the introduction of chloroethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl compounds, amines, and alcohols, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity due to its chloroethyl groups.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cross-linking and disruption of normal cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A chemotherapy drug with a similar structure, containing bis(2-chloroethyl)amino groups.

    Bis(2-chloroethyl) ether: An organic compound with two 2-chloroethyl groups, used in various chemical syntheses.

    N,N-bis(2-chloroethyl)acetamide: Another compound with bis(2-chloroethyl) groups, used in different industrial applications.

Uniqueness

2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide is unique due to its complex structure, which combines multiple functional groups and phenyl rings

Properties

CAS No.

6738-41-6

Molecular Formula

C30H40Cl4N2O4

Molecular Weight

634.5 g/mol

IUPAC Name

2-[4-[4-[4-[2-[bis(2-chloroethyl)amino]-2-oxoethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide

InChI

InChI=1S/C30H40Cl4N2O4/c1-3-27(23-5-9-25(10-6-23)39-21-29(37)35(17-13-31)18-14-32)28(4-2)24-7-11-26(12-8-24)40-22-30(38)36(19-15-33)20-16-34/h5-12,27-28H,3-4,13-22H2,1-2H3

InChI Key

PUUCLEGTVSFYGU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC(=O)N(CCCl)CCCl)C(CC)C2=CC=C(C=C2)OCC(=O)N(CCCl)CCCl

Origin of Product

United States

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